molecular formula C20H16O3S B12614545 Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate CAS No. 919089-30-8

Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate

Cat. No.: B12614545
CAS No.: 919089-30-8
M. Wt: 336.4 g/mol
InChI Key: SESBOXFLJCAZOG-UHFFFAOYSA-N
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Description

Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a sulfinyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where the benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is unique due to the presence of both the biphenyl and sulfinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

919089-30-8

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-(4-phenylphenyl)sulfinylbenzoate

InChI

InChI=1S/C20H16O3S/c1-23-20(21)18-9-5-6-10-19(18)24(22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

SESBOXFLJCAZOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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